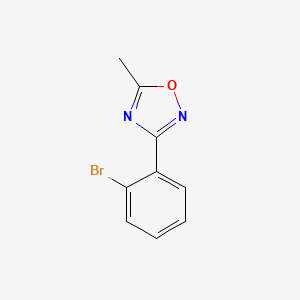

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLDZYVHNSXWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428225 | |

| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859851-04-0 | |

| Record name | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859851-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Amidoximes with Activated Carboxylic Acid Derivatives

A common route involves:

- Step 1: Synthesis of the amidoxime intermediate by reacting 2-bromobenzonitrile with hydroxylamine hydrochloride under basic conditions.

- Step 2: Cyclization of the amidoxime with an activated carboxylic acid derivative (such as an acid chloride or ester of acetic acid for the 5-methyl substituent) in the presence of coupling reagents (e.g., EDC, DCC, T3P) or bases (e.g., triethylamine).

This method benefits from moderate to excellent yields (up to 97%) and relatively mild reaction conditions, typically reflux in organic solvents such as toluene or acetonitrile for several hours (0.5–6 hours).

Microwave-Assisted Cyclization

Microwave irradiation (MWI) has been employed to accelerate the cyclization process, significantly reducing reaction times to minutes while maintaining good yields (40–90%). This approach uses catalysts like NH4F/Al2O3 or bases such as K2CO3 and can be performed solvent-free or in minimal solvent, enhancing environmental friendliness and operational simplicity.

Copper(II)-Mediated Bromination and Cyclization

A related method reported for the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole involves the reaction of 5-methyl-1,3,4-oxadiazol-2-ylamine with tert-butyl nitrite and copper(II) bromide in acetonitrile under inert atmosphere at temperatures from 0 °C to 65 °C over 3 hours. This method yields the brominated oxadiazole in about 31% yield after purification by column chromatography. Although this example is for the 1,3,4-oxadiazole isomer, similar copper-mediated halogenation strategies might be adapted for 1,2,4-oxadiazole derivatives.

Comparative Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The amidoxime approach is versatile and widely used for 1,2,4-oxadiazoles, allowing substitution on both the oxadiazole ring and the aryl group.

- Microwave-assisted methods dramatically reduce reaction times from hours to minutes, improving throughput and reducing energy consumption.

- The choice of activating agents and solvents influences yield and purity; T3P is effective but costly, while aqueous or solvent-free systems offer green chemistry advantages.

- Copper(II)-mediated bromination is a useful method for introducing bromine substituents but may require optimization to improve yields for the 1,2,4-oxadiazole analogs.

化学反应分析

Types of Reactions: 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation Reactions: Oxidized derivatives of the oxadiazole ring.

Coupling Reactions: Biaryl compounds formed through the coupling of the oxadiazole with aryl boronic acids.

科学研究应用

Anticancer Activity

The 1,2,4-oxadiazole derivatives, including 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Potent Anticancer Agents : A study highlighted the effectiveness of 1,2,4-oxadiazole derivatives as anticancer agents. Specifically, derivatives with a bromophenyl substitution showed notable activity against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines. The compound demonstrated an IC50 value of approximately 0.48 µM against MCF-7 cells, indicating its potential as a lead compound for further development .

- Mechanism of Action : The mechanism of action involves the induction of apoptosis through the activation of caspase pathways. Compounds similar to this compound have been shown to arrest cell proliferation during the G1 phase of the cell cycle .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Apoptosis induction via caspase activation |

| Other Derivatives | HT-29 | Varies | Cell cycle arrest at G1 phase |

Agricultural Applications

Beyond its medicinal uses, this compound has also been investigated for its potential as a plant protection agent.

Herbicidal and Insecticidal Properties

Research has shown that oxadiazole derivatives can exhibit herbicidal and insecticidal activities. These compounds can act effectively against various pests and weeds that threaten agricultural productivity.

- Insecticidal Activity : A study indicated that certain oxadiazole derivatives possess significant insecticidal properties against common agricultural pests. The presence of halogen substituents in the oxadiazole ring enhances this activity .

Table 2: Agricultural Applications of Oxadiazole Derivatives

| Compound | Application Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Herbicide | Various Weeds | High |

| Other Derivatives | Insecticide | Common Pests | Moderate to High |

作用机制

The mechanism by which 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

- 3-(2-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

- 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

- 3-(2-Iodophenyl)-5-methyl-1,2,4-oxadiazole

Comparison: Compared to its halogenated analogs, 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug design.

生物活性

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole is a compound within the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- IUPAC Name : this compound

The synthesis of oxadiazoles typically involves cyclodehydration reactions between carboxylic acid derivatives and hydrazides or amidoximes. In the case of this compound, the reaction conditions and reagents can be optimized to enhance yield and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HePG-2 | 35.58 |

| Other derivatives | MCF-7 | Varies |

The activity of this compound against HepG-2 cells suggests a mechanism involving apoptosis and cell cycle arrest. Flow cytometry analyses indicated an increase in cells in the G0/G1 phase after treatment with this compound .

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties. Research indicates that derivatives like this compound exhibit activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These findings suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein function .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been noted in several studies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro. This activity is often linked to the modulation of cytokine production and inhibition of inflammatory pathways .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazoles is significantly influenced by their structural features. The presence of electron-withdrawing groups (like bromine) at specific positions on the phenyl ring enhances their anticancer and antimicrobial activities. Conversely, electron-donating groups tend to improve antioxidant properties .

Study 1: Cytotoxicity Evaluation

In a study evaluating various oxadiazole derivatives for cytotoxicity against cancer cell lines such as HeLa and A549, it was found that modifications at the 3-position of the phenyl ring could lead to improved activity. Specifically, compounds with halogen substitutions exhibited enhanced potency compared to their non-substituted counterparts .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of several oxadiazole derivatives against resistant strains of bacteria. The results indicated that compounds with a bromine atom at the ortho position showed superior inhibitory effects compared to those without such substitutions .

常见问题

Q. What are the recommended synthetic routes for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole?

- Methodology : The compound can be synthesized via cyclization of precursor hydrazides with bromoacetate derivatives under reflux in phosphoryl chloride (POCl₃). For example, a similar oxadiazole derivative was prepared by reacting 4-methoxyphenylhydrazide with bromoacetyl bromide in POCl₃ at 90°C for 6 hours, followed by neutralization with NaHCO₃ and purification via silica column chromatography (CH₂Cl₂ eluent) . Key steps include monitoring reaction progress via TLC and optimizing temperature to minimize side reactions. Yield improvements (e.g., 28% in one protocol) may require adjusting stoichiometry or solvent systems.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for aromatic proton signals (δ 7.01–8.00 ppm) and methyl/methylene groups (δ 3.88–4.59 ppm). For example, a related oxadiazole showed distinct doublets for para-substituted phenyl protons (J ≈ 8.8 Hz) .

- ¹³C NMR : Identify oxadiazole ring carbons (C=N at ~162 ppm) and brominated aromatic carbons (~129 ppm) .

- IR : Confirm C=N stretching (~1600 cm⁻¹), C-Br vibrations (~658 cm⁻¹), and C-O bands (1256 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) due to toxicity via inhalation, skin contact, or ingestion .

- Store in a dry, ventilated area away from heat/light. Neutralize spills with NaHCO₃ .

- Monitor for symptoms like respiratory irritation or dermatitis, as seen in structurally similar brominated oxadiazoles .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine vs. methoxy) influence the reactivity of 1,2,4-oxadiazoles?

- Methodology :

- Bromine’s electron-withdrawing nature increases electrophilicity at the oxadiazole ring, enhancing susceptibility to nucleophilic substitution (e.g., Suzuki coupling). Compare with methoxy-substituted analogs, where electron-donating groups stabilize the ring but reduce reactivity .

- Computational studies (DFT) can map HOMO/LUMO energies. For instance, a biphenyl-oxadiazole derivative had HOMO at −6.2 eV and LUMO at −2.4 eV, indicating charge-transfer potential .

Q. What strategies optimize the compound’s purity (>95%) for biological assays?

- Methodology :

- Purify via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient).

- Validate purity using HPLC-UV (λ = 254 nm) and LC-MS. A related compound achieved 95% purity after silica chromatography .

Q. How does the bromophenyl group affect in vitro cytotoxicity or enzyme inhibition?

- Methodology :

- Screen against cancer cell lines (e.g., MTT assay) and compare with non-brominated analogs. Bromine’s hydrophobicity may enhance membrane permeability.

- Test inhibition of kinases or proteases (IC₅₀ measurements). For example, a triazole-bromophenyl derivative showed activity against hMGL enzyme .

Data Contradictions and Resolution

Q. Why do reported melting points vary for similar oxadiazoles?

- Analysis :

- Variations arise from polymorphic forms or impurities. For instance, 5-[4-(bromomethyl)phenyl]-1,3-oxazole melts at 114–116°C , while a dichlorophenyl analog melts at 167–169°C .

- Standardize crystallization solvents (e.g., hexane vs. ethyl acetate) and use DSC to confirm thermal profiles .

Tables of Key Properties

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。